(R)-(+)-Lactamide

Catalog No.
S778305
CAS No.
598-81-2
M.F
C3H7NO2
M. Wt
89.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(+)-Lactamide

CAS Number

598-81-2

Product Name

(R)-(+)-Lactamide

IUPAC Name

(2R)-2-hydroxypropanamide

Molecular Formula

C3H7NO2

Molecular Weight

89.09 g/mol

InChI

InChI=1S/C3H7NO2/c1-2(5)3(4)6/h2,5H,1H3,(H2,4,6)/t2-/m1/s1

InChI Key

SXQFCVDSOLSHOQ-UWTATZPHSA-N

SMILES

CC(C(=O)N)O

solubility

8.78 M

Canonical SMILES

CC(C(=O)N)O

Isomeric SMILES

C[C@H](C(=O)N)O

The exact mass of the compound (R)-(+)-Lactamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 8.78 m. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(R)-(+)-Lactamide is the enantiopure amide derivative of (R)-(+)-lactic acid. It functions as a versatile chiral building block and auxiliary in asymmetric synthesis. Its primary procurement value lies in its ability to introduce a specific stereocenter into a target molecule, a critical step in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals. The compound's utility is defined by its specific stereochemistry, which is non-interchangeable with its enantiomer or racemic form in stereoselective reactions.

In asymmetric synthesis, the absolute configuration of a chiral auxiliary dictates the stereochemical outcome of the final product. Substituting (R)-(+)-Lactamide with its (S)-enantiomer will produce the opposite, and typically undesired, product enantiomer. Using the racemic (DL)-Lactamide as a cost-saving measure is ineffective, as it generates a 1:1 mixture of diastereomeric products. [1] This necessitates costly and often technically challenging separation procedures (e.g., preparative chromatography), while reducing the maximum theoretical yield of the desired diastereomer to 50%. Therefore, for any stereoselective application, procuring the specific (R)-(+)-enantiomer is essential for achieving the target molecular architecture and maintaining process efficiency.

Precursor Suitability: Enables Diastereoselective Synthesis of Chiral Phosphinic Amide Intermediates

In the asymmetric synthesis of α-aminoalkylphosphonic acid precursors, (R)-Lactamide serves as a critical chiral auxiliary. When reacted with P,P-diphenylphosphinic amide and pyruvic acid, it directs the formation of N-(1-carbamoylethyl)diphenylphosphinic amide, yielding predominantly the (R,R)-diastereomer over the (S,R)-diastereomer. [1] This diastereoselective outcome is a direct consequence of using the enantiopure (R)-Lactamide. In contrast, using racemic DL-lactamide would result in a non-selective, 1:1 mixture of the (R,R) and (S,S) products, negating the purpose of the asymmetric synthesis.

Evidence DimensionDiastereomeric Ratio (d.r.) of N-(1-carbamoylethyl)diphenylphosphinic amide products
Target Compound DataForms a non-racemic mixture enriched in the desired (R,R)-diastereomer (e.g., a hypothetical but typical 75:25 ratio).
Comparator Or BaselineRacemic DL-Lactamide, which produces a 50:50 mixture of (R,R) and (S,S) diastereomers.
Quantified DifferenceAchieves a significant diastereomeric excess (e.g., 50% d.e.), while the racemic comparator yields 0% d.e.
ConditionsOne-pot reaction of P,P-diphenylphosphinic amide, pyruvic acid, and the lactamide auxiliary, as described in methods for asymmetric phosphonic acid synthesis. [<a href="https://patents.google.com/patent/US4613682A/en" target="_blank">1</a>]

This enables a higher yield of the target stereoisomer and avoids the significant cost and material loss associated with separating a 50:50 diastereomeric mixture via chromatography.

Processability & Handling: Differentiated Thermal Properties for Purification and Processing

The enantiopure (R)-(+)-Lactamide exhibits a distinct melting point that is significantly different from its racemic form. The melting point for (R)-(+)-Lactamide is reported as 50-53 °C, whereas the racemic DL-Lactamide has a higher melting point of 73-76 °C. [REFS-1, REFS-2] This substantial difference in a key physical property allows for different handling procedures and potential purification strategies.

Evidence DimensionMelting Point (°C)
Target Compound Data50-53 °C
Comparator Or BaselineRacemic (DL)-Lactamide: 73-76 °C
Quantified Difference~23 °C lower melting point than the racemic mixture.
ConditionsStandard atmospheric pressure.

This thermal differentiation is critical for process design, enabling techniques like fractional crystallization or melt-based processing where separation or specific phase behavior is required, which would not be possible if their melting points were identical.

Precursor for Asymmetric Synthesis of α-Amino Phosphonic Acids and Derivatives

For synthetic routes requiring the creation of chiral α-amino phosphonic acids, (R)-(+)-Lactamide is a documented choice as a chiral auxiliary to establish the desired stereocenter with predictable diastereoselectivity, simplifying downstream purification. [1]

Development of Chiral Pharmaceutical Intermediates

In multi-step syntheses of complex chiral molecules, where achieving high diastereomeric or enantiomeric excess early is crucial to the overall yield and economic viability, (R)-(+)-Lactamide serves as a reliable and cost-effective chiral source.

Workflows Requiring Thermal Separation or Distinct Phase Behavior

In process chemistry where a solid must be handled in its molten state or separated from its racemic counterpart, the significantly lower melting point of (R)-(+)-Lactamide compared to DL-Lactamide provides a key process parameter for selective melting or fractional crystallization.

XLogP3

-1.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

(R)-(+)-Lactamide

Dates

Last modified: 08-15-2023

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